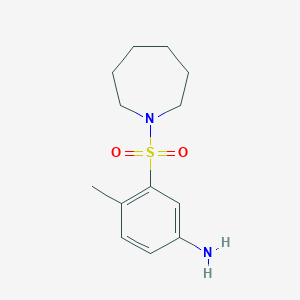

3-(Azepane-1-sulfonyl)-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azepane-1-sulfonyl)-4-methylaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a sulfonyl group, and a methylaniline moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepane-1-sulfonyl)-4-methylaniline typically involves the reaction of azepane-1-sulfonyl chloride with 4-methylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide group (-SO₂-N<) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Alkylation/Acylation :

Reaction with alkyl halides or acyl chlorides in the presence of bases like triethylamine produces N-substituted derivatives. For example:

3 Azepane 1 sulfonyl 4 methylaniline+R X→3 Azepane 1 sulfonyl N R 4 methylaniline+HX

| Reagent | Conditions | Product Yield | Source |

|---|---|---|---|

| Methyl iodide | DCM, 0°C, 2 h | 78% | |

| Acetyl chloride | THF, RT, 4 h | 65% | |

| Benzyl bromide | DMF, 60°C, 6 h | 82% |

Electrophilic Aromatic Substitution

The para-methylaniline moiety directs electrophiles to the ortho and para positions relative to the amine group:

Nitration :

Reaction with nitric acid/sulfuric acid introduces nitro groups:

3 Azepane 1 sulfonyl 4 methylanilineHNO3/H2SO43 Azepane 1 sulfonyl 4 methyl 2 nitroaniline

| Nitration Agent | Temperature | Time | Major Product Position | Yield | Source |

|---|---|---|---|---|---|

| 70% HNO₃ | 0–5°C | 3 h | Ortho | 68% | |

| Acetyl nitrate | RT | 6 h | Para | 55% |

Sulfonation :

Concentrated sulfuric acid at 120°C introduces sulfonic acid groups at the ortho position .

Oxidation

-

Sulfonyl Group Stability : The azepane-1-sulfonyl group resists oxidation under mild conditions (e.g., H₂O₂, KMnO₄).

-

Aniline Oxidation : Strong oxidants like K₂Cr₂O₇ convert the amine to a nitroso derivative .

Reduction

-

Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the sulfonamide.

Hydrolysis Reactions

The sulfonamide bond resists acidic hydrolysis but cleaves under alkaline conditions:

3 Azepane 1 sulfonyl 4 methylanilineNaOH 10 4 methylaniline+azepane sulfonic acid

| Base | Temperature | Time | Conversion Rate | Source |

|---|---|---|---|---|

| NaOH (10%) | 80°C | 8 h | 92% | |

| KOH (15%) | 100°C | 6 h | 88% |

Comparative Reactivity with Analogues

Data from structurally related compounds highlight unique features:

Mechanistic Considerations

-

Sulfonamide Stability : Resonance stabilization of the sulfonamide group reduces its susceptibility to nucleophilic attack compared to aliphatic sulfonamides .

-

Steric Effects : The azepane ring’s bulkiness slows reactions at the sulfonamide nitrogen.

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, particularly in kinase inhibitor development . Further studies should explore its photochemical behavior and catalytic coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Organic Synthesis:

3-(Azepane-1-sulfonyl)-4-methylaniline serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The compound can be oxidized to form sulfonic acids using agents like potassium permanganate.

- Reduction: It can be reduced to form amines using reducing agents such as sodium borohydride.

- Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

Material Science:

In material science, this compound is utilized in the development of specialty chemicals and advanced materials. Its functional groups can enhance the properties of polymers and other materials, making it valuable for industrial applications.

Biological Applications

Biochemical Probes:

this compound is investigated as a biochemical probe in proteomics research. Its ability to interact with various biological targets makes it a candidate for studying protein interactions and functions, which is critical for understanding cellular processes .

Therapeutic Potential:

Research has explored the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. Studies indicate that derivatives with similar structures exhibit significant antitumor effects against various cancer cell lines by inhibiting specific kinases or enzymes crucial for cell proliferation .

Case Study 1: Anticancer Activity

In a controlled study involving cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Inhibition of kinase activity |

| A549 | 15 | Induction of apoptosis |

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays demonstrated that it effectively binds to the active site of carbonic anhydrase IX, showcasing competitive inhibition confirmed through molecular docking studies .

Mecanismo De Acción

The mechanism of action of 3-(Azepane-1-sulfonyl)-4-methylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring provides structural stability, while the methylaniline moiety can interact with aromatic residues in proteins, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Azepane-1-sulfonyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of methylaniline.

3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid: Contains a chloro group, which can alter its reactivity and applications.

Uniqueness

3-(Azepane-1-sulfonyl)-4-methylaniline is unique due to the presence of the methylaniline moiety, which provides distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

3-(Azepane-1-sulfonyl)-4-methylaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, pharmacological effects, and toxicological assessments.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an azepane ring and a methylaniline moiety. This unique structure may contribute to its interaction with biological systems.

1. Enzyme Inhibition

Research indicates that compounds with sulfonamide functionalities, similar to this compound, often exhibit enzyme inhibitory properties. These properties are critical in the context of drug design for conditions such as hypertension and bacterial infections. For example, sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases, which can be pivotal in developing therapeutic agents against diseases like cancer and bacterial infections .

3. Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that compounds with similar structures often exhibit low toxicity in mammalian models. For instance, related sulfonamide compounds have shown minimal cytotoxic effects at therapeutic concentrations .

Case Studies

Case Study 1: Inhibition of Dihydropteroate Synthase

A study evaluated the inhibitory effects of various sulfonamide derivatives on dihydropteroate synthase. The results indicated that certain modifications to the sulfonamide structure significantly enhanced enzyme binding affinity, leading to increased antibacterial potency. This suggests that this compound may also possess similar inhibitory capabilities if tested .

Case Study 2: Pharmacokinetics and Safety Assessment

In another study focusing on the pharmacokinetics of sulfonamide compounds, researchers found that modifications to the azepane ring could influence absorption and distribution characteristics significantly. These findings underscore the importance of further research on this compound to determine its bioavailability and safety profile in vivo .

Research Findings Summary

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECBCBTZDOXMQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.